molecular formula C20H23NO4 B11791731 (S)-4-Benzyl-3-((R)-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one

(S)-4-Benzyl-3-((R)-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one

Cat. No.: B11791731
M. Wt: 341.4 g/mol
InChI Key: HPXZKBNSNJBOLC-FXAWDEMLSA-N
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Description

(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds are known for their significant biological activities, particularly in medicinal chemistry, where they are used as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach includes the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, which affords the desired oxazolidinone via a modified Curtius rearrangement .

Industrial Production Methods

Industrial production of oxazolidinones often involves the use of carbon dioxide fixation reactions under solvent-free conditions. The cycloaddition of carbon dioxide to aziridine derivatives, followed by carboxylative cyclization of N-propargylamines with carbon dioxide, is a common method . These reactions are typically catalyzed by strong organic bases or transition metal complexes.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against a wide range of Gram-positive bacteria.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used clinically.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.

    Contezolid: A newer oxazolidinone derivative under clinical investigation.

Uniqueness

(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its cyclopentyl and hydroxypent-4-ynoyl groups may enhance its binding affinity and specificity for bacterial ribosomes, potentially leading to improved antibacterial efficacy .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(3R)-3-cyclopentyl-3-hydroxypent-4-ynoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H23NO4/c1-2-20(24,16-10-6-7-11-16)13-18(22)21-17(14-25-19(21)23)12-15-8-4-3-5-9-15/h1,3-5,8-9,16-17,24H,6-7,10-14H2/t17-,20+/m0/s1

InChI Key

HPXZKBNSNJBOLC-FXAWDEMLSA-N

Isomeric SMILES

C#C[C@@](CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)(C3CCCC3)O

Canonical SMILES

C#CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)(C3CCCC3)O

Origin of Product

United States

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